molecular formula C10H8Cl2O2 B2724352 methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate CAS No. 175168-68-0

methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate

Cat. No.: B2724352
CAS No.: 175168-68-0
M. Wt: 231.07
InChI Key: LNCHVNAJMWMKCG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8Cl2O2 It is characterized by the presence of a dichlorophenyl group attached to a propenoate moiety

Scientific Research Applications

Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is particularly relevant for drugs and can involve studying the compound’s interactions with enzymes, receptors, and other proteins .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate typically involves the esterification of (2E)-3-(2,3-dichlorophenyl)prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of (2E)-3-(2,3-dichlorophenyl)prop-2-enoic acid.

    Reduction: Formation of methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate
  • Methyl (2E)-3-(2,5-dichlorophenyl)prop-2-enoate
  • Methyl (2E)-3-(2,6-dichlorophenyl)prop-2-enoate

Uniqueness

Methyl (2E)-3-(2,3-dichlorophenyl)prop-2-enoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.

Properties

IUPAC Name

methyl (E)-3-(2,3-dichlorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCHVNAJMWMKCG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.